TfR-T12 (TFA)
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Overview
Description
TfR-T12 (TFA) is a synthetic peptide that binds to the transferrin receptor, a protein found on the surface of many cells. This compound is capable of crossing the blood-brain barrier, making it a valuable tool in drug delivery systems. It exhibits nanomolar binding affinity, which indicates a very high level of specificity and strength in its interactions with the transferrin receptor .
Preparation Methods
TfR-T12 (TFA) is synthesized through a process known as phage display, which involves the use of bacteriophages to identify peptides that bind to specific targets. Once identified, these peptides can be synthesized chemically. The peptide can also be covalently attached to a pegylated lipid, specifically 3-(N-succinimidyloxyglutaryl)aminopropyl-polyethyleneglycol (2000)-carbamyl distearoyl phosphatidylethanolamine, to create multifunctional lipid vesicles .
Chemical Reactions Analysis
TfR-T12 (TFA) primarily undergoes binding reactions with the transferrin receptor. This binding facilitates the internalization of the peptide-receptor complex into cells expressing the transferrin receptor. The peptide can also be chemically conjugated with other molecules, such as pegylated lipids, to enhance its functionality .
Scientific Research Applications
TfR-T12 (TFA) has several scientific research applications:
Drug Delivery: Due to its ability to cross the blood-brain barrier, TfR-T12 (TFA) is used in the development of drug delivery systems targeting the brain.
Immunotherapy: TfR-T12 (TFA) can be used in immunotherapy to modulate the tumor microenvironment.
Biological Research: The peptide is used in studies investigating the transferrin receptor and its role in cellular processes.
Mechanism of Action
TfR-T12 (TFA) exerts its effects by binding to the transferrin receptor on the surface of cells. This binding is highly specific and occurs at a site distinct from the binding site of transferrin, the natural ligand of the receptor. Once bound, the peptide-receptor complex is internalized into the cell, allowing the peptide to deliver its cargo into the cell. This mechanism is particularly useful for delivering drugs across the blood-brain barrier .
Comparison with Similar Compounds
TfR-T12 (TFA) is unique in its ability to cross the blood-brain barrier and its high binding affinity for the transferrin receptor. Similar compounds include other transferrin receptor-binding peptides, such as TATH7-PEG-PLGA, which also target the transferrin receptor but may have different binding affinities and specificities . Another similar compound is the octa-arginine conjugate stearyl-R8, which is used in the development of multifunctional lipid vesicles for drug delivery .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H99N19O15S.C2HF3O2/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92;3-2(4,5)1(6)7/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76);(H,6,7)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHQVNZZMDHYMA-HXVMDUFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H100F3N19O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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